molecular formula C28H22Cl6N6O2Zn B599763 4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride CAS No. 102601-62-7

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride

Cat. No. B599763
M. Wt: 752.604
InChI Key: IVOFXIDUIYHLQW-UHFFFAOYSA-L
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Description

“4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride” is a chemical compound with the linear formula C14H11Cl2N3O · 1/2ZnCl2 . It has a molecular weight of 376.31 . This compound is a solid and is suitable for use as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string [Cl-]. [Cl-].Cl [Zn]Cl.Cc1cc ( [N+]#N)c (Cl)cc1NC (=O)c2ccccc2.Cc3cc ( [N+]#N)c (Cl)cc3NC (=O)c4ccccc4 . This string represents the structure of the molecule in a linear format.


Physical And Chemical Properties Analysis

This compound is a solid and is stored at a temperature of -20°C . It has a molecular weight of 376.31 . Unfortunately, other physical and chemical properties like melting point, boiling point, flash point, and density are not available in the sources I found .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has demonstrated the use of diazonium compounds in synthesizing a variety of heterocyclic compounds, including oxazaborines, diazaborinones, and triazaborines. These compounds are synthesized through reactions of β-enaminoamides with diazonium salts, showcasing the versatility of diazonium compounds in organic synthesis and the potential to create a wide array of heterocyclic structures with potential applications in materials science and pharmaceuticals (Svobodová et al., 2009).

Antiproliferative Activity

Benzamides, which are structurally related to the chemical , have been studied for their antiproliferative activity against cancer cell lines. For example, the design and synthesis of amine, amino acid, and dipeptide-coupled benzamides have shown potent cytotoxic activities, indicating the potential of these compounds in cancer research and therapy (Youssef et al., 2020).

Polyamide Materials

Research on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from catechol derivatives shows the application of these chemical processes in developing new materials. These polyamides exhibit high thermal stability and solubility in polar solvents, suggesting their utility in high-performance materials (Hsiao et al., 2000).

Anticancer Evaluation

Further research into benzamide derivatives has highlighted their potential as anticancer agents. A series of substituted benzamides were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, underscoring the role of these compounds in developing new anticancer therapies (Ravinaik et al., 2021).

Electrochemical Studies

The electrochemical reduction of diazonium compounds has been explored, providing insights into their reactivity and potential applications in chemical synthesis and environmental remediation. For instance, studies on the reduction of dichloro compounds at glassy carbon electrodes offer a glimpse into the mechanisms of these reactions and their possible utility in breaking down environmental pollutants (Peverly et al., 2014).

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, and Carc. 2 . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

properties

IUPAC Name

4-benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H10ClN3O.4ClH.Zn/c2*1-9-7-13(18-16)11(15)8-12(9)17-14(19)10-5-3-2-4-6-10;;;;;/h2*2-8H,1H3;4*1H;/q;;;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOFXIDUIYHLQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)Cl)[N+]#N.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl6N6O2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662246
Record name 4-Benzamido-2-chloro-5-methylbenzene-1-diazonium chloride--dichlorozinc (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

752.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzamido-2-chloro-5-methylbenzenediazonium;dichlorozinc;dichloride

CAS RN

102601-62-7
Record name 4-Benzamido-2-chloro-5-methylbenzene-1-diazonium chloride--dichlorozinc (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-benzamido-5-methylbenzenediazonium chloride hemi(zinc chloride) salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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